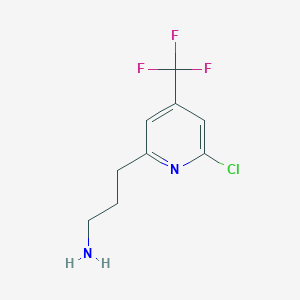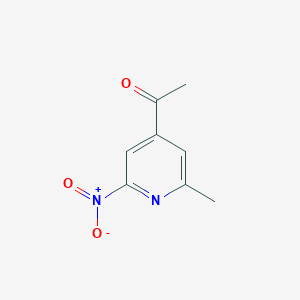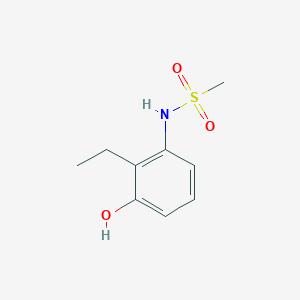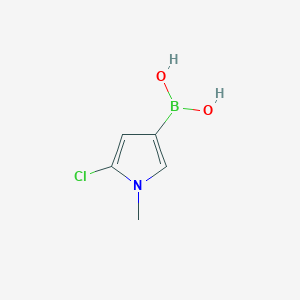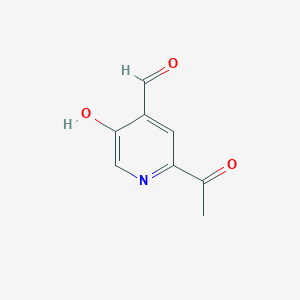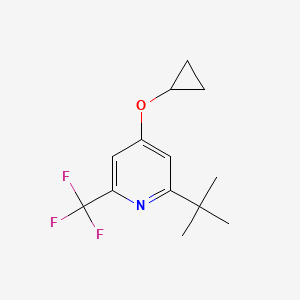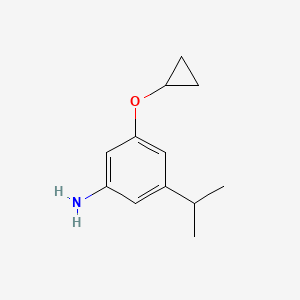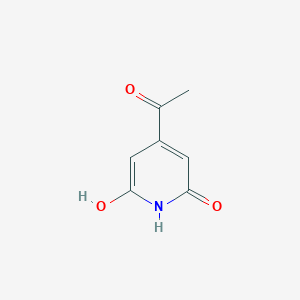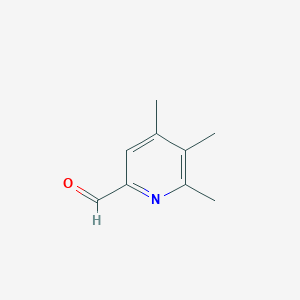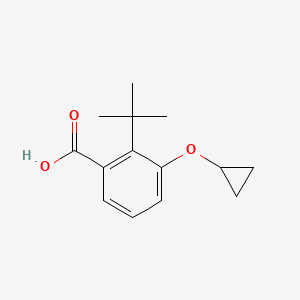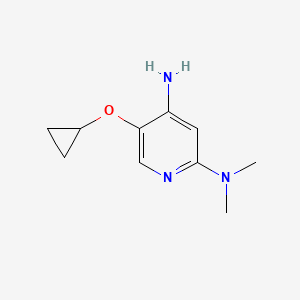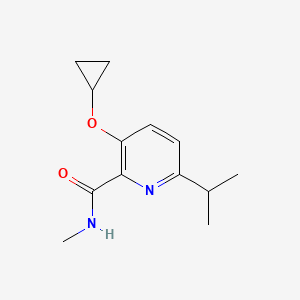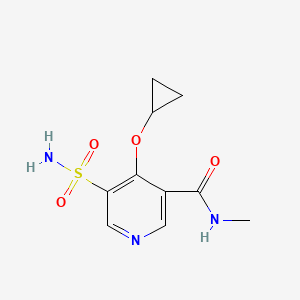
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a nicotinamide core
Preparation Methods
The synthesis of 4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The cyclopropoxy group is introduced through a cyclopropanation reaction, while the sulfamoyl group is added via sulfonation. The methyl group is then attached through a methylation reaction. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or sulfamoyl groups are replaced by other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
4-Cyclopropoxy-N-methyl-5-sulfamoylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-N-methyl-2-sulfamoylnicotinamide: This compound has a similar structure but with the sulfamoyl group attached at a different position on the nicotinamide core.
N,N-Dimethyl-2-sulfamoylnicotinamide: This compound features a dimethyl group instead of a cyclopropoxy group, leading to different chemical and biological properties.
5-Cyclopropoxy-4-sulfamoylnicotinamide: Similar to the target compound but with the cyclopropoxy and sulfamoyl groups swapped in position.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13N3O4S |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-5-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O4S/c1-12-10(14)7-4-13-5-8(18(11,15)16)9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16) |
InChI Key |
UBOGKDFNNCIAIT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


